1-[(3,4-Difluorophenyl)methyl]hydrazine

Catalog No.
S3346714
CAS No.
887595-36-0
M.F
C7H8F2N2
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3,4-Difluorophenyl)methyl]hydrazine

CAS Number

887595-36-0

Product Name

1-[(3,4-Difluorophenyl)methyl]hydrazine

IUPAC Name

(3,4-difluorophenyl)methylhydrazine

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2

InChI Key

VROZMLUIKPQVNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CNN)F)F

Canonical SMILES

C1=CC(=C(C=C1CNN)F)F

1-[(3,4-Difluorophenyl)methyl]hydrazine (CAS 887595-36-0) is a highly specialized fluorinated building block utilized extensively in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and hydrazones [1]. Unlike generic hydrazine derivatives, this compound is specifically procured to introduce the 3,4-difluorobenzyl moiety into advanced pharmaceutical intermediates. This specific substitution pattern is highly valued in drug design for its dual ability to occupy hydrophobic binding pockets while simultaneously improving the aqueous solubility and metabolic stability of the final active pharmaceutical ingredient (API) [2]. Its primary industrial and research applications lie in the development of targeted kinase inhibitors and metabolically robust agrochemicals.

Substituting 1-[(3,4-difluorophenyl)methyl]hydrazine with generic benzylhydrazine or mono-fluorinated analogs (e.g., 4-fluorobenzylhydrazine) fundamentally compromises both the synthetic workflow and the pharmacological profile of the resulting compounds. Synthetically, the electron-withdrawing nature of the 3,4-difluoro pattern precisely tunes the nucleophilicity of the hydrazine nitrogens, which is critical for driving high regioselectivity during cyclocondensation reactions to form complex heterocycles [1]. In downstream applications, the absence of the 3,4-difluoro motif leads to a significant loss of binding affinity in specific kinase active sites (such as ERK2) and exposes the aromatic ring to rapid cytochrome P450-mediated oxidation [2]. Consequently, generic substitution results in APIs with drastically reduced metabolic half-lives, inferior aqueous solubility, and higher off-target toxicity, leading to costly late-stage failures.

Sub-Nanomolar Target Affinity in Kinase Inhibitor Scaffolds

When synthesizing advanced kinase inhibitors, the choice of benzylhydrazine precursor directly impacts target affinity. Utilizing 1-[(3,4-difluorophenyl)methyl]hydrazine to install the 3,4-difluorobenzyl moiety yields sub-nanomolar potency (IC50 = 0.3 nM) against ERK2, alongside high kinome selectivity (9/288 kinases)[1]. In contrast, mono-substituted or unsubstituted benzyl analogs typically exhibit significantly weaker affinity (>10 nM IC50) and poorer selectivity profiles due to suboptimal hydrophobic pocket binding.

Evidence DimensionERK2 Inhibitory Potency (IC50) and Kinome Selectivity
Target Compound DataIC50 = 0.3 nM; high selectivity (9/288 kinases)
Comparator Or BaselineMono-substituted or unsubstituted benzyl analogs (typically >10 nM IC50, lower selectivity)
Quantified DifferenceSub-nanomolar potency with superior hydrophobic pocket binding
ConditionsIn vitro biochemical ERK2 kinase assay

Procuring this specific difluorinated precursor is critical for achieving the precise steric and electronic fit required for highly selective ATP-competitive kinase inhibitors.

API Aqueous Solubility Optimization

A major challenge in lead optimization is balancing lipophilic target binding with aqueous solubility. APIs derived from 1-[(3,4-difluorophenyl)methyl]hydrazine demonstrate exceptional aqueous solubility (e.g., 468 μM in advanced dihydroimidazopyrazinone leads) [1]. This represents a >4-fold improvement over baseline lipophilic benzyl substitutions, which often suffer from solubilities below 100 μM, leading to formulation failures.

Evidence DimensionAqueous Solubility of Final API
Target Compound Data468 μM aqueous solubility achieved in advanced leads
Comparator Or BaselineStandard lipophilic benzyl substitutions (often <100 μM)
Quantified Difference>4-fold improvement in aqueous solubility while maintaining target affinity
ConditionsAqueous buffer solubility assay for lead compounds

Allows medicinal chemists to balance lipophilic target binding with the aqueous solubility necessary for oral bioavailability, avoiding downstream formulation failures.

Regioselective Control in Pyrazole Cyclocondensation

In the large-scale synthesis of 1,3,5-trisubstituted pyrazoles, the electronic properties of the hydrazine precursor dictate the regiochemical outcome. The electron-withdrawing 3,4-difluoro substitution on this precursor modulates nitrogen nucleophilicity, driving highly regioselective cyclocondensations with yields up to 86% for specific regioisomers (e.g., 5-(3,4-difluorobenzyl)-1H-pyrazoles)[1]. Unsubstituted benzylhydrazine lacks this electronic tuning, frequently resulting in lower yields and complex regioisomeric mixtures that require costly purification.

Evidence DimensionYield and Regioselectivity of 1,3,5-Trisubstituted Pyrazoles
Target Compound DataUp to 86% yield of specific regioisomers via cyclocondensation
Comparator Or BaselineUnsubstituted benzylhydrazine (prone to lower yields and regioisomeric mixtures)
Quantified DifferenceEnhanced regiocontrol driven by the electron-withdrawing effect of the 3,4-difluoro substitution
ConditionsReaction with 1,3-dialkynes or active methylene ketones

Significantly reduces downstream purification costs and improves overall synthetic efficiency in industrial API manufacturing.

Synthesis of Highly Selective Kinase Inhibitors

This compound is the precursor of choice for developing highly selective ERK1/2 and MAP kinase inhibitors (such as AZD0364 analogs). The 3,4-difluorobenzyl group provides the exact steric and electronic properties needed to bind deep within hydrophobic kinase pockets while maintaining high kinome selectivity [1].

Optimization of API Pharmacokinetics

In lead optimization campaigns where lipophilic binding groups cause poor oral bioavailability, incorporating the 3,4-difluorobenzyl moiety via this hydrazine precursor significantly enhances aqueous solubility and metabolic stability compared to generic benzyl groups [1].

Regioselective Manufacturing of Pyrazole-Based Agrochemicals

For industrial scale-up of pyrazole- or triazole-based active ingredients, this precursor is selected over unsubstituted benzylhydrazine to leverage its tuned nucleophilicity, which drives high regioselectivity and reduces the need for costly chromatographic separations [2].

XLogP3

0.7

Wikipedia

[(3,4-Difluorophenyl)methyl]hydrazine

Dates

Last modified: 07-26-2023

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